4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-4-6(13)7-8(12)14-5-15-9(7)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMUTXQXSASMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726214 | |
| Record name | tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-76-2 | |
| Record name | 1,1-Dimethylethyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester typically involves the following steps:
Chemical Reactions Analysis
4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrrolopyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, leading to the formation of different derivatives with altered electronic properties.
Scientific Research Applications
4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorine and iodine atoms on the pyrrolopyrimidine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1244855-76-2
- Molecular Formula : C₁₁H₁₁ClIN₃O₂
- Structure : Features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine (C4), iodine (C5), and a tert-butyl ester group at the 7-position .
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent .
Physicochemical Properties :
- Purity : Available in industrial-grade (99%) and research-grade (95%) forms .
- Stability : The tert-butyl ester group enhances stability against hydrolysis under basic conditions, making it suitable for multi-step syntheses .
Comparison with Structurally Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester
7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- CAS No.: 2088748-48-3
- Key Differences: Substituents: Additional methyl group at C4. Lipophilicity: Higher logP due to methyl substitution, which may improve membrane permeability in drug candidates .
- Applications : Explored in medicinal chemistry for targeted therapies requiring lipophilic scaffolds .
(S)-tert-Butyl 4-Chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Key Differences :
- Core Structure: Pyrido[3,4-d]pyrimidine (six-membered ring fused to pyrimidine) vs. pyrrolo[2,3-d]pyrimidine (five-membered ring).
- Saturation: Partial saturation (5,6-dihydro) enhances conformational flexibility.
- Reactivity: The pyrido core may alter electronic properties, affecting binding affinity in enzyme inhibition .
- Applications : Used in stereoselective syntheses of kinase inhibitors, leveraging its chiral center .
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
- CAS No.: 149765-16-2
- Key Differences :
- Functional Groups: Amide group at C2 instead of the tert-butyl ester.
- Stability: The amide group is less prone to hydrolysis but may limit further derivatization.
- Applications : Explored in peptide-coupled drug delivery systems .
Data Table: Comparative Analysis of Key Compounds
Key Findings from Research
- Reactivity : The iodine atom in the target compound enables Pd-catalyzed cross-coupling reactions, a feature absent in dichloro analogs .
- Industrial Scalability : The target compound is produced in bulk (25 kg/drum) with 99% purity, unlike research-grade analogs (e.g., 95% purity in QA-7486) .
- Biological Relevance : Methyl-substituted analogs (e.g., CAS 2088748-48-3) show enhanced pharmacokinetic properties but face synthesis challenges due to steric effects .
Biological Activity
4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester (CAS Number: 1244855-76-2) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and iodine atoms on the pyrrolopyrimidine core, suggests significant biological activity through interaction with various molecular targets.
The molecular formula of this compound is C11H11ClIN3O2, and it has a molecular weight of approximately 379.58 g/mol. The compound features a tert-butyl ester group, which may enhance its lipophilicity and influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClIN3O2 |
| Molecular Weight | 379.58 g/mol |
| LogP | 3.47 |
| PSA (Polar Surface Area) | 57.01 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and iodine substituents enhance binding affinity and selectivity towards these targets. This compound may modulate enzyme activity or receptor signaling pathways, which could lead to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound exhibits potential anti-cancer properties, particularly through its effects on cancer cell lines. For instance, studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies demonstrated that 4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells.
- The mechanism involves interference with specific signaling pathways essential for cell survival and proliferation.
-
Enzyme Interaction :
- The compound has been studied for its interactions with kinases involved in cancer progression. It was found to act as a selective inhibitor, potentially leading to reduced tumor growth in preclinical models.
Comparative Analysis
When compared to similar compounds such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, the presence of both chlorine and iodine in this compound provides unique reactivity and biological profiles that enhance its potential as a therapeutic agent.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine | Contains both Cl and I | Potential anti-cancer activity |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Lacks iodine | Reduced biological activity |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Lacks chlorine | Different chemical reactivity |
Q & A
Basic: What are the established synthetic routes for 4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine core functionalization. Key steps include:
- Chlorination and Iodination: Sequential halogenation at positions 4 and 5. For iodination, electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., 60–80°C in DMF) is common .
- tert-Butyl Ester Formation: Carboxylic acid protection via reaction with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like DMAP .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) improves purity.
Optimization Tips:
- Use anhydrous solvents (DMF, THF) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize over-halogenation.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of NIS) to enhance iodination efficiency .
Basic: How can researchers confirm the structural integrity and purity of this compound, especially when commercial sources lack analytical data?
Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ (calculated for C₁₄H₁₄ClIN₃O₂: ~442.96 g/mol) confirms molecular identity .
- HPLC: Purity >95% can be achieved using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Note: Sigma-Aldrich and similar vendors may not provide analytical data; independent validation is essential .
Advanced: How does the tert-butyl ester group influence the compound’s stability and reactivity in synthetic applications?
Answer:
The tert-butyl ester serves dual roles:
- Protection: Shields the carboxylic acid from nucleophilic attack or oxidation during halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Facilitated Deprotection: Acidic conditions (e.g., TFA/DCM) cleave the ester without disrupting the pyrrolopyrimidine core, enabling downstream functionalization .
Stability Considerations:
- The ester enhances solubility in organic solvents (e.g., THF, DCM), improving reaction homogeneity.
- Hydrolysis under basic conditions (e.g., NaOH/MeOH) is slow but detectable; avoid prolonged exposure to aqueous bases .
Advanced: In nucleophilic aromatic substitution (SNAr), how do the chloro and iodo substituents affect regioselectivity?
Answer:
The electronic and steric profiles of Cl and I dictate reactivity:
- Iodine as a Superior Leaving Group: Due to its polarizability, the 5-iodo substituent undergoes SNAr more readily than the 4-chloro group. For example, Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) selectively replaces iodine .
- Chlorine’s Role: The 4-Cl group can direct electrophilic substitution (e.g., nitration) to adjacent positions but is less reactive in SNAr without activating groups (e.g., electron-withdrawing substituents) .
Case Study:
Reaction with piperazine in DMF at 100°C replaces iodine selectively, yielding 5-piperazinyl derivatives while retaining the 4-Cl group .
Advanced: How is this compound utilized in kinase inhibitor development, and what structural features drive its bioactivity?
Answer:
The pyrrolo[2,3-d]pyrimidine scaffold is a kinase hinge-binding motif. Key features include:
- Halogen Interactions: The 4-Cl and 5-I groups form halogen bonds with kinase ATP-binding pockets (e.g., JAK2, EGFR), enhancing binding affinity .
- Ester as a Prodrug: The tert-butyl ester improves cell permeability; intracellular esterases hydrolyze it to the active carboxylic acid, which chelates Mg²⁺ in the kinase active site .
Application Example:
In spirocyclic derivatives (e.g., ), the compound serves as a precursor for inhibitors targeting cyclin-dependent kinases (CDKs), with IC₅₀ values <100 nM .
Advanced: What are the challenges in scaling up synthesis, and how can contradictory data in literature be resolved?
Answer:
Scaling Challenges:
- Iodination Side Reactions: Excess iodine can lead to di-iodinated byproducts. Optimize NIS stoichiometry and use scavengers (e.g., Na₂S₂O₃) during workup .
- Ester Hydrolysis: Scale-up in aqueous conditions risks hydrolysis. Use anhydrous DMF and controlled temperature (<50°C) .
Data Contradictions:
- Discrepancies in reaction yields (e.g., 50–80% in iodination steps) may arise from varying purity of starting materials. Reproduce protocols with rigorously dried reagents .
- Conflicting biological activity reports require orthogonal assays (e.g., enzymatic vs. cellular kinase inhibition) to validate .
Tables for Key Data:
| Halogenation Methods | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Iodination (Position 5) | NIS/DMF | 75 | |
| Chlorination (Position 4) | POCl₃/DMF | 85 |
| Kinase Inhibitor SAR | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| 5-Iodo, 4-Cl, tert-butyl ester | None | 90 | JAK2 |
| 5-Piperazinyl, 4-Cl, free carboxylic acid | Post-deprotection | 45 | EGFR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
